molecular formula C8H5BrF5NO B1459848 2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline CAS No. 1807039-77-5

2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline

Cat. No.: B1459848
CAS No.: 1807039-77-5
M. Wt: 306.03 g/mol
InChI Key: PCGCVHUSBJGABF-UHFFFAOYSA-N
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Description

2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of halogenated anilines. This compound is characterized by the presence of bromine, difluoromethoxy, and trifluoromethyl groups attached to an aniline ring. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline typically involves the introduction of bromine, difluoromethoxy, and trifluoromethyl groups onto an aniline ring. One common method is the bromination of 3-(difluoromethoxy)-4-(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aniline group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted anilines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include nitroanilines or nitrosoanilines.

    Reduction Reactions: Products include reduced aniline derivatives.

Scientific Research Applications

2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine, difluoromethoxy, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(trifluoromethyl)aniline
  • 2-Bromo-3,5-bis(trifluoromethyl)aniline
  • 2-Bromo-4-(trifluoromethyl)aniline

Uniqueness

2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline is unique due to the presence of both difluoromethoxy and trifluoromethyl groups on the aniline ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence the compound’s reactivity and biological activity.

Properties

IUPAC Name

2-bromo-3-(difluoromethoxy)-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF5NO/c9-5-4(15)2-1-3(8(12,13)14)6(5)16-7(10)11/h1-2,7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGCVHUSBJGABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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